molecular formula C10H14N2O2 B2667049 2-(2-Ethylphenoxy)acetohydrazide CAS No. 379726-76-8

2-(2-Ethylphenoxy)acetohydrazide

Cat. No.: B2667049
CAS No.: 379726-76-8
M. Wt: 194.234
InChI Key: RUJYPSOGZRGFLN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-(2-Ethylphenoxy)acetohydrazide typically involves the reaction of 2-ethylphenol with chloroacetic acid to form 2-(2-ethylphenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate to yield the final product . The reaction conditions often include the use of solvents such as ethanol and require heating to facilitate the reaction .

Chemical Reactions Analysis

2-(2-Ethylphenoxy)acetohydrazide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-Ethylphenoxy)acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Ethylphenoxy)acetohydrazide involves its interaction with specific molecular targets, leading to various biochemical effects. The exact pathways and targets are still under investigation, but it is known to interact with enzymes and proteins, influencing their activity and function .

Comparison with Similar Compounds

2-(2-Ethylphenoxy)acetohydrazide can be compared with other similar compounds such as:

  • 2-(2-Methylphenoxy)acetohydrazide
  • 2-(2-Propylphenoxy)acetohydrazide
  • 2-(2-Butylphenoxy)acetohydrazide

These compounds share a similar structure but differ in the alkyl group attached to the phenoxy ring. The uniqueness of this compound lies in its specific ethyl group, which can influence its reactivity and interaction with other molecules .

Properties

IUPAC Name

2-(2-ethylphenoxy)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-2-8-5-3-4-6-9(8)14-7-10(13)12-11/h3-6H,2,7,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUJYPSOGZRGFLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OCC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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